molecular formula C11H11Cl2N5 B3022088 6-(chloromethyl)-N-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine CAS No. 644959-92-2

6-(chloromethyl)-N-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine

Cat. No. B3022088
CAS RN: 644959-92-2
M. Wt: 284.14 g/mol
InChI Key: NOZWRDAUFPQOJA-UHFFFAOYSA-N
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Description

6-(Chloromethyl)-N-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine, also known as CMCT, is a highly versatile and useful compound used in many scientific research applications. It is a heterocyclic compound with a six-member ring structure that contains nitrogen, chlorine, and carbon atoms. CMCT has a wide range of applications in organic synthesis, biochemistry and pharmacology due to its unique properties.

Scientific Research Applications

Heterocyclic Compounds and Biological Significance

Triazine derivatives, including compounds similar to "6-(chloromethyl)-N-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine," have been extensively studied for their biological activities. These activities span across antibacterial, antifungal, anti-cancer, antiviral, antimalarial, anti-inflammatory, and other pharmacological effects. The triazine nucleus serves as a core moiety for the development of future drugs due to its potent pharmacological activity (Verma, Sinha, & Bansal, 2019).

High Energy Density Materials

Recent research has also explored the use of high-nitrogen azine energetic materials, including triazine derivatives, for applications in propellants, explosives, and gas generators. These materials are valued for their ability to improve burning rates, reduce sensitivity, enhance detonation performance, and increase gas content, suggesting a broad application prospect in energetic materials (Yongjin & Shuhong, 2019).

Antitumor Activities

The synthesis and evaluation of 1,2,3-triazines and their benzo- and heterofused derivatives have shown a broad spectrum of biological activities, including antitumor effects. These compounds exhibit significant potential as scaffolds for developing antitumor agents, highlighting their importance in medicinal chemistry and drug development (Cascioferro et al., 2017).

Mesogens Comprising of Triazine Core

Research on triazine-based mesogens has advanced, focusing on their potential in organo-electronic applications. These studies investigate the structural modifications and property alterations of 1,3,5-triazine-based discoid molecules, aiming at applications in liquid crystal displays and other electronic devices (Devadiga & Ahipa, 2019).

Environmental and Toxicological Studies

Triazine compounds' environmental persistence and toxicity have raised concerns, particularly in aquatic environments. Studies focus on their degradation pathways, environmental fate, and toxic effects, contributing valuable insights into managing these compounds' environmental impacts (Khan, Lee, & Park, 2012).

properties

IUPAC Name

6-(chloromethyl)-2-N-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2N5/c1-6-7(13)3-2-4-8(6)15-11-17-9(5-12)16-10(14)18-11/h2-4H,5H2,1H3,(H3,14,15,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOZWRDAUFPQOJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC2=NC(=NC(=N2)N)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401149635
Record name 6-(Chloromethyl)-N2-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401149635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

644959-92-2
Record name 6-(Chloromethyl)-N2-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=644959-92-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Chloromethyl)-N2-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401149635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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